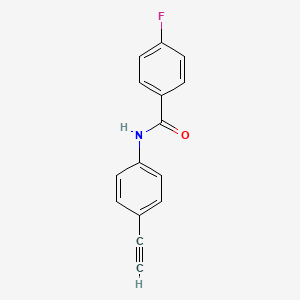

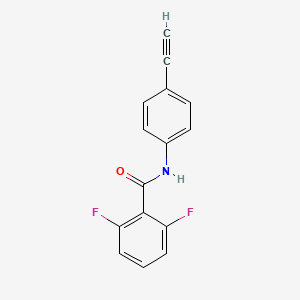

N-(4-ethynylphenyl)-4-fluorobenzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with ethynylphenyl structures often involves Sonogashira–Hagihara coupling reactions . For instance, a series of microporous organic polymers (MOPs) based on tetraethynyl monomers such as tetrakis (4-ethynylphenyl)methane and tetrakis (4-ethynylphenyl)silane was synthesized via conventional Sonogashira–Hagihara coupling reaction .Chemical Reactions Analysis

The chemical reactions involving compounds with ethynylphenyl structures are diverse. For instance, the synthesis of porous organic frameworks (POFs) involves the use of monomers and polymerization reactions . The structure and property of POFs are determined by the utilization of monomers and polymerization reactions .Applications De Recherche Scientifique

Applications in Crystallography and Material Science

Crystal Structure-Mechanical Property Correlations N-(3-ethynylphenyl)-3-fluorobenzamide has shown intriguing behaviors in crystallography. Specifically, variations in solution-mediated crystallization conditions led to the formation of different polymorphic forms. These forms exhibited distinct mechanical properties, such as hardness and elastic modulus. Notably, a direct correlation between these mechanical properties and the density of the crystals was observed, although melting points did not follow a similar trend. This points to potential applications in designing materials with tailor-made mechanical properties (Bhandary et al., 2018).

Crystal Structures of N-(arylsulfonyl)-4-fluorobenzamides The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides, which are structurally similar to N-(4-ethynylphenyl)-4-fluorobenzamide, were studied and revealed consistent conformations across different molecules, indicating potential predictability and uniformity in the structural behavior of these compounds. This may have implications for material science, especially in the context of molecular design and crystal engineering (Suchetan et al., 2016).

Applications in Chemical Synthesis and Reactivity

Automated Radiochemical Synthesis this compound derivatives have been used in automated radiochemical syntheses, such as the synthesis of [(18)F]FBEM, highlighting their potential role in the production of complex molecules, particularly in the field of radiochemistry (Kiesewetter et al., 2011).

Development of Novel Synthetic Routes Research has focused on developing novel and efficient synthetic routes for derivatives of this compound, such as YM758 monophosphate. These efforts aim at avoiding unstable intermediates and improving overall yields, which is crucial for large-scale synthesis and practical applications in pharmaceuticals and other industries (Yoshida et al., 2014).

Applications in Drug Development and Pharmaceutical Analysis

Pharmaceutical Co-Crystals The formation of pharmaceutical co-crystals involving compounds like this compound can significantly alter the solubility and dissolution rates of drugs, an aspect that is critical in drug formulation and delivery. Studies have shown that co-crystallization can enhance the solubility and stability of drugs, presenting a strategic approach in pharmaceutical development (Nechipadappu et al., 2017).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-ethynylbenzaldehyde and 4-Ethynylaniline , have been used in various chemical reactions and biological studies

Mode of Action

For instance, the Sonogashira reaction, a cross-coupling reaction used in organic synthesis, forms carbon–carbon bonds between a terminal alkyne and an aryl or vinyl halide . This reaction could potentially be involved in the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of complex molecules

Pharmacokinetics

For instance, the presence of a fluorine atom could potentially enhance the compound’s metabolic stability and bioavailability .

Result of Action

For example, 5-(Dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide has been characterized as an effective antitumor agent and a two-photon induced bio-imaging probe .

Action Environment

The compound’s stability might be influenced by factors such as temperature, ph, and the presence of other chemical species .

Propriétés

IUPAC Name |

N-(4-ethynylphenyl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h1,3-10H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABAACDJECMAOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101287771 | |

| Record name | N-(4-Ethynylphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439095-42-8 | |

| Record name | N-(4-Ethynylphenyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Ethynylphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101287771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Bis[(4-trimethylsiloxy)phenyl]propane](/img/structure/B3137358.png)

![7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3137365.png)

![5-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-6,7-dihydro-5H-indol-4-one](/img/structure/B3137375.png)

![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,5,6,7-tetrahydroindol-4-one](/img/structure/B3137376.png)

![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B3137392.png)

![N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea](/img/structure/B3137403.png)

![4-(2-fluorophenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3137411.png)

![N-[4-(2-phenylethynyl)phenyl]cyclopropanecarboxamide](/img/structure/B3137438.png)